3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione

Catalog No.
S3299657
CAS No.
6118-51-0
M.F
C8H6O4
M. Wt
166.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-di...

CAS Number

6118-51-0

Product Name

3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione

IUPAC Name

4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Molecular Formula

C8H6O4

Molecular Weight

166.13 g/mol

InChI

InChI=1S/C8H6O4/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h1-6H

InChI Key

QQYNRBAAQFZCLF-UHFFFAOYSA-N

SMILES

C1=CC2C3C(C1O2)C(=O)OC3=O

Solubility

not available

Canonical SMILES

C1=CC2C3C(C1O2)C(=O)OC3=O

    Synthesis of Furan-protected Maleic Anhydride (Fp-MAn)

    Pharmaceutical Research

      Application: This compound is used in pharmaceutical research.

      Method of Application: The specific methods of application can vary widely depending on the particular research being performed.

      Results: The outcomes of the research would depend on the specific reaction being performed.

3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione is an organic compound characterized by the molecular formula C8H6O4 and a molecular weight of 166.13 g/mol. This compound is also known by its IUPAC name, which emphasizes its structural features, including a tetrahydro structure and an epoxy group. It is classified under the category of diones due to the presence of two carbonyl (C=O) groups in its structure. The compound is notable for its unique bicyclic framework that incorporates both a furan and a cyclohexene moiety, contributing to its reactivity and potential applications in synthetic chemistry and biological systems .

Due to its functional groups:

  • Oxidation: The compound can undergo oxidation reactions to form different oxidation products. For instance, it may be oxidized to yield more complex diones or other derivatives depending on the reaction conditions.
  • Reduction: Reduction reactions can convert the carbonyl groups into alcohols or other functional groups, altering the compound's properties and reactivity.
  • Nucleophilic Addition: The electrophilic nature of the carbonyl groups allows for nucleophilic attack by various reagents, leading to the formation of adducts that can be further transformed into more complex structures .

The synthesis of 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione typically involves several steps:

  • Starting Materials: The synthesis often begins with simple aromatic compounds or diones.
  • Cyclization: A key step involves cyclization reactions that form the bicyclic structure characteristic of this compound.
  • Epoxidation: The introduction of the epoxy group can be achieved through epoxidation reactions using peracids or other oxidizing agents.
  • Purification: The final product is usually purified through crystallization or chromatography techniques to obtain a high-purity sample suitable for research or application .

The applications of 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione are diverse:

  • Intermediate in Organic Synthesis: This compound serves as an important intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Due to its potential biological activity, it may be explored in drug development processes targeting various diseases.
  • Material Science: Its unique structural properties may find applications in developing new materials with specific mechanical or chemical properties .

Interaction studies involving 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione focus on its reactivity with biological macromolecules such as proteins and nucleic acids. These studies are crucial for understanding how this compound may exert its biological effects and interact within cellular environments. Investigations typically include:

  • Binding Affinity Studies: Assessing how well the compound binds to target proteins or enzymes.
  • Mechanistic Studies: Exploring how interactions lead to observed biological activities.

Such studies are essential for elucidating the compound's potential therapeutic roles and mechanisms of action .

Several compounds share structural similarities with 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesNotable Activities
2-Hydroxyisobenzofuran-1,3-dioneHydroxy group additionAntimicrobial
5-Methylisobenzofuran-1,3-dioneMethyl substitutionAntitumor
4-Isopropylisobenzofuran-1,3-dioneIsopropyl group presenceAnti-inflammatory

The uniqueness of 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione lies in its specific bicyclic structure and epoxy functionality that distinguishes it from other related compounds. Its potential applications in both synthetic chemistry and medicinal fields make it a subject of ongoing research interest .

XLogP3

-0.5

Hydrogen Bond Acceptor Count

4

Exact Mass

166.02660867 g/mol

Monoisotopic Mass

166.02660867 g/mol

Heavy Atom Count

12

General Manufacturing Information

4,7-Epoxyisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-: INACTIVE

Dates

Modify: 2023-08-19

Explore Compound Types